molecular formula C16H23NO3 B2948971 N-(3-cyclopropyl-3-hydroxypropyl)-4-isopropoxybenzamide CAS No. 1396884-96-0

N-(3-cyclopropyl-3-hydroxypropyl)-4-isopropoxybenzamide

Cat. No. B2948971
CAS RN: 1396884-96-0
M. Wt: 277.364
InChI Key: GHNCWRJACQHANV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyclopropyl-3-hydroxypropyl)-4-isopropoxybenzamide, also known as CRID3, is a small molecule inhibitor that has been widely used in scientific research for its ability to modulate cellular signaling pathways. This compound has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of N-(3-cyclopropyl-3-hydroxypropyl)-4-isopropoxybenzamide involves the inhibition of kinase activity by binding to the ATP-binding site of the kinase. This binding prevents the kinase from phosphorylating its target proteins, leading to a reduction in cellular signaling pathways. N-(3-cyclopropyl-3-hydroxypropyl)-4-isopropoxybenzamide has been shown to be a selective inhibitor of IKKβ, TBK1, and IKKε, and its activity is not affected by the presence of other kinases.
Biochemical and Physiological Effects:
N-(3-cyclopropyl-3-hydroxypropyl)-4-isopropoxybenzamide has been shown to have several biochemical and physiological effects, including the inhibition of inflammatory responses and the regulation of cell migration and invasion. Inhibition of IKKβ, TBK1, and IKKε by N-(3-cyclopropyl-3-hydroxypropyl)-4-isopropoxybenzamide leads to a reduction in the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various diseases. Inhibition of PAK1 by N-(3-cyclopropyl-3-hydroxypropyl)-4-isopropoxybenzamide leads to a reduction in cell migration and invasion, which are important processes in cancer metastasis.

Advantages and Limitations for Lab Experiments

The advantages of using N-(3-cyclopropyl-3-hydroxypropyl)-4-isopropoxybenzamide in lab experiments include its high selectivity for specific kinases, its ability to modulate cellular signaling pathways, and its potential therapeutic applications. However, there are also some limitations to using N-(3-cyclopropyl-3-hydroxypropyl)-4-isopropoxybenzamide, including its low solubility in aqueous solutions, its potential toxicity at high concentrations, and the need for further studies to determine its long-term effects.

Future Directions

There are several future directions for the use of N-(3-cyclopropyl-3-hydroxypropyl)-4-isopropoxybenzamide in scientific research, including the development of more potent and selective inhibitors, the evaluation of its potential therapeutic applications in various diseases, and the investigation of its long-term effects on cellular signaling pathways. Additionally, further studies are needed to determine the optimal dosage and administration of N-(3-cyclopropyl-3-hydroxypropyl)-4-isopropoxybenzamide in preclinical and clinical settings.

Synthesis Methods

The synthesis of N-(3-cyclopropyl-3-hydroxypropyl)-4-isopropoxybenzamide involves a multi-step process that starts with the preparation of 4-isopropoxybenzoic acid. This intermediate is then reacted with thionyl chloride to form 4-isopropoxybenzoyl chloride, which is then reacted with 3-cyclopropyl-3-hydroxypropylamine to form the final product, N-(3-cyclopropyl-3-hydroxypropyl)-4-isopropoxybenzamide. The overall yield of this synthesis is around 50%, and the purity of the final product can be improved by recrystallization.

Scientific Research Applications

N-(3-cyclopropyl-3-hydroxypropyl)-4-isopropoxybenzamide has been extensively used in scientific research, particularly in the field of cellular signaling pathways. This compound has been shown to inhibit the activity of several kinases, including IKKβ, TBK1, and IKKε, which are involved in the regulation of inflammatory responses. N-(3-cyclopropyl-3-hydroxypropyl)-4-isopropoxybenzamide has also been shown to inhibit the activity of PAK1, a kinase that is involved in the regulation of cell migration and invasion, making it a potential therapeutic target for cancer treatment.

properties

IUPAC Name

N-(3-cyclopropyl-3-hydroxypropyl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-11(2)20-14-7-5-13(6-8-14)16(19)17-10-9-15(18)12-3-4-12/h5-8,11-12,15,18H,3-4,9-10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHNCWRJACQHANV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCCC(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyclopropyl-3-hydroxypropyl)-4-isopropoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.